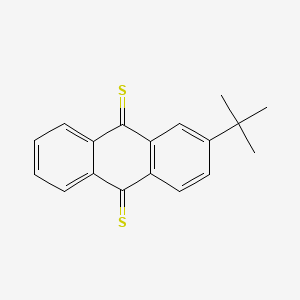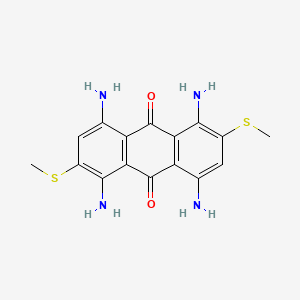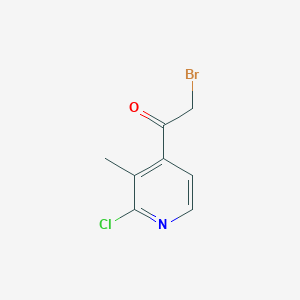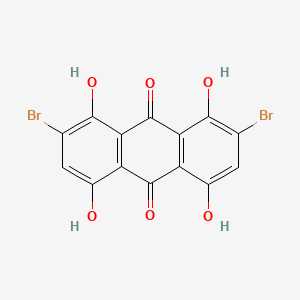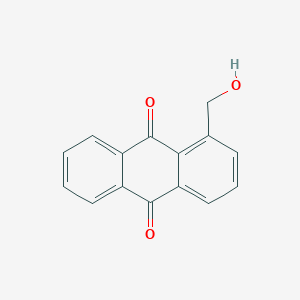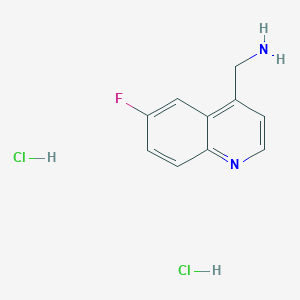
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances the compound’s antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reduction to yield the desired amine. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties and its effects on bacterial DNA-gyrase.
Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which also target bacterial DNA-gyrase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Uniqueness
(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and have unique pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H11Cl2FN2 |
|---|---|
Poids moléculaire |
249.11 g/mol |
Nom IUPAC |
(6-fluoroquinolin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9FN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H |
Clé InChI |
OLMOKJCKTSBIRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1F)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13129338.png)
![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
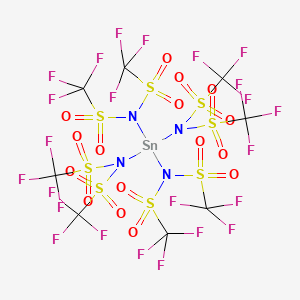

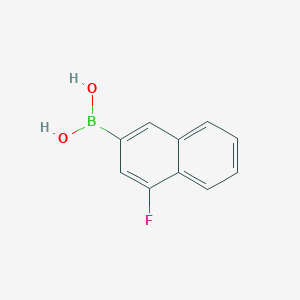
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
